(prop-2-yn-1-yl)cyclobutane
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Overview
Description
(prop-2-yn-1-yl)cyclobutane is an organic compound characterized by the presence of a cyclobutane ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (prop-2-yn-1-yl)cyclobutane typically involves the reaction of cyclobutyl halides with propargyl reagents under specific conditions. One common method is the nucleophilic substitution reaction where cyclobutyl bromide reacts with propargyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(prop-2-yn-1-yl)cyclobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutane carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Propargyl magnesium bromide (C3H3MgBr) in THF.
Major Products Formed
Oxidation: Cyclobutane carboxylic acids.
Reduction: this compound is converted to (prop-2-yl)cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (prop-2-yn-1-yl)cyclobutane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. These compounds may exhibit antimicrobial, antiviral, or anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and resins. Its reactivity makes it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of (prop-2-yn-1-yl)cyclobutane and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (prop-2-yn-1-yl)cyclobutane-1-carbonitrile
- This compound-1-carboxylic acid
Uniqueness
This compound is unique due to its combination of a cyclobutane ring and a prop-2-yn-1-yl group. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
403838-30-2 |
---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
prop-2-ynylcyclobutane |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h1,7H,3-6H2 |
InChI Key |
HDUAEOWIMMICMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCC1 |
Purity |
95 |
Origin of Product |
United States |
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